N-ethylaniline appears as a dark liquid with an aromatic odor. Insoluble in water. Density 0.963 g / cm3. Toxic by skin absorption and inhalation of vapors. Evolves toxic fumes during combustion. Flash point 185°F.
N-Ethylaniline is a member of benzenes.
N-Ethylaniline
CAS No.: 103-69-5
Cat. No.: VC0537033
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103-69-5 |
|---|---|
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | N-ethylaniline |
| Standard InChI | InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
| Standard InChI Key | OJGMBLNIHDZDGS-UHFFFAOYSA-N |
| SMILES | CCNC1=CC=CC=C1 |
| Canonical SMILES | CCNC1=CC=CC=C1 |
| Appearance | Solid powder |
| Boiling Point | 400.5 °F at 760 mm Hg (NTP, 1992) 203.0 °C 204.5 °C 205 °C |
| Colorform | Colorless liquid CLEAR TO STRAW-COLORED, YELLOW-BROWN OIL |
| Flash Point | 185 °F (NTP, 1992) 185 °F (85 °C) (OPEN CUP) 85 °C o.c. |
| Melting Point | -82.3 °F (NTP, 1992) -63.5 °C -63 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
N-Ethylaniline consists of a benzene ring substituted with an ethylamino group (). The planar aromatic system and electron-donating ethyl group influence its reactivity, particularly in electrophilic substitution reactions. The compound’s InChIKey (OJGMBLNIHDZDGS-UHFFFAOYSA-N) and SMILES notation (CCNc1ccccc1) confirm its structural identity . X-ray diffraction studies reveal a dihedral angle of 42.5° between the benzene ring and the ethylamine group, contributing to its steric hindrance in polymerization reactions .
Physical and Thermodynamic Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 205°C | |
| Melting Point | -64°C | |
| Density (25°C) | 0.963 g/mL | |
| Refractive Index | 1.554 | |
| Vapor Pressure (25°C) | 0.2 mmHg | |
| LogP (Octanol-Water) | 2.26 |
The compound’s low water solubility (2.7 g/L at 20°C) and high lipid solubility () suggest a propensity for bioaccumulation . Its dielectric constant of 5.76 and surface tension of 36.79 dyn/cm further underscore its utility in non-polar solvent systems.
Synthesis and Industrial Production
Traditional Methods
N-Ethylaniline is synthesized via the alkylation of aniline with ethanol under acidic conditions or through the reduction of N-ethylnitrobenzene. The reaction typically employs catalysts like Raney nickel or platinum, achieving yields of 70–85% . A novel one-pot method combines nitrobenzene and ethanol over a Raney nickel catalyst at 413 K and 1 MPa nitrogen pressure, achieving 100% nitrobenzene conversion and 85.9% selectivity for N-Ethylaniline . This approach minimizes byproducts like N,N-diethylaniline (<4%) through in-situ hydrogenation and alkylation .
Poly(N-Ethylaniline) Synthesis
Emerging techniques utilize tartaric acid (TA) and acrylic acid (AA) as dopants and soft templates, respectively, during oxidative polymerization with ammonium persulfate (APS) . The resulting poly(N-ethylaniline) (PNETA) exhibits enhanced crystallinity (XRD peak at 2θ = 25.6°), solubility in m-cresol, and electrical conductivity (1.2 S/cm) . Compared to HCl-doped variants, TA/AA-doped PNETA shows superior thermal stability, with a 10% weight loss at 280°C .
Industrial Applications
Pesticide and Dye Intermediates
N-Ethylaniline accounts for 43% of the global market share in pesticide intermediates, valued at $26.4 million in 2025 . It derivatives, such as N-ethyl-N-(2-chloroethyl)aniline, are precursors to herbicides like Alachlor. In the dye sector, its electrophilic substitution reactivity facilitates the synthesis of azo dyes for textiles .
Rubber Accelerators and Polymers
As a rubber accelerator, N-Ethylaniline reduces vulcanization time by 30% in tire manufacturing . Its incorporation into conductive polymers, particularly PNETA, enables applications in antistatic coatings and sensors . The TA/AA-doped PNETA demonstrates a sheet resistance of 80 Ω/sq, comparable to polyaniline derivatives .
Toxicological Profile and Regulatory Considerations
Acute and Chronic Toxicity
Acute oral LD values for rats are 382 mg/kg (males) and 553 mg/kg (females), with symptoms including methemoglobinemia and hemolytic anemia . Subchronic exposure (28 days, 1–125 mg/kg/day) in rats induces dose-dependent splenic hemosiderosis and hepatic erythropoiesis, with a no-observed-effect level (NOEL) of 1 mg/kg/day . N-Ethylaniline is non-mutagenic in Ames tests but induces chromosomal aberrations in CHL/IU cells at 10 mM .
Environmental and Regulatory Status
The U.S. EPA classifies N-Ethylaniline as a hazardous air pollutant under Section 112(b) of the Clean Air Act . The European Chemicals Agency (ECHA) mandates workplace exposure limits of 0.5 ppm (8-hour TWA) . Recent market analyses project a 4.6% CAGR (2025–2033), driven by Asia-Pacific demand, though regulatory pressures on pesticide use may constrain growth .
Recent Advances and Future Directions
Green Synthesis Techniques
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional methods, achieving 92% yield under solvent-free conditions . Photocatalytic degradation using TiO nanoparticles degrades 95% of N-Ethylaniline in wastewater within 2 hours, addressing environmental concerns .
High-Performance Polymers
Graphene-PNETA nanocomposites exhibit a 150% increase in tensile strength and a 20-fold enhancement in electrical conductivity (24 S/cm) compared to pure PNETA . These materials show promise in flexible electronics and energy storage.
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